Thulium bromide oxide

Description

Properties

CAS No. |

15924-02-4 |

|---|---|

Molecular Formula |

BrOTm |

Molecular Weight |

264.837 |

IUPAC Name |

oxygen(2-);thulium(3+);bromide |

InChI |

InChI=1S/BrH.O.Tm/h1H;;/q;-2;+3/p-1 |

InChI Key |

OXCZGXVPXMFRCD-UHFFFAOYSA-M |

SMILES |

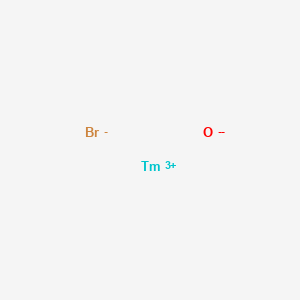

[O-2].[Br-].[Tm+3] |

Origin of Product |

United States |

Synthetic Methodologies for Thulium Bromide Oxide

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state synthesis is a conventional and widely utilized method for producing crystalline inorganic materials like thulium bromide oxide. This technique involves the reaction of solid precursors at elevated temperatures to facilitate the diffusion of ions and the formation of the desired product.

The synthesis of this compound via solid-state reaction necessitates a controlled atmosphere to prevent the formation of undesired byproducts. The reactions are typically carried out in inert gas environments, such as argon, or under vacuum. umich.edu This is crucial because thulium metal has a tendency to oxidize in the presence of air, especially at elevated temperatures, forming thulium(III) oxide (Tm₂O₃). scienceinfo.comlibrary.phwebelements.com The use of a controlled atmosphere ensures that the reaction proceeds to form the desired oxybromide rather than the simple oxide.

The most common precursors for the solid-state synthesis of this compound are thulium(III) oxide (Tm₂O₃) and thulium(III) bromide (TmBr₃). google.comwebelements.com The stoichiometry of the precursor mixture is a critical parameter that dictates the composition of the final product. A typical reaction involves the direct combination of these precursors in a precise molar ratio.

Reaction: Tm₂O₃ + TmBr₃ → 3TmOBr

Deviations from the ideal stoichiometric ratio can lead to the formation of other phases. For instance, an excess of thulium oxide would result in a mixture of TmOBr and unreacted Tm₂O₃, while an excess of thulium bromide could lead to the presence of residual TmBr₃ in the final product.

| Precursor 1 | Precursor 2 | Stoichiometric Ratio (Precursor 1:Precursor 2) | Expected Product |

| Thulium(III) Oxide (Tm₂O₃) | Thulium(III) Bromide (TmBr₃) | 1:1 | This compound (TmOBr) |

This table outlines the standard stoichiometric combination for the synthesis of this compound via a high-temperature solid-state reaction.

Another approach involves the reaction of thulium metal with bromine gas at elevated temperatures, typically above 200°C, to first form thulium(III) bromide. scienceinfo.comlibrary.phwikipedia.org This can then be reacted with thulium(III) oxide.

The rate of reaction in solid-state synthesis is influenced by several factors, including temperature, particle size of the reactants, and the intimacy of mixing. brentford.hounslow.sch.uk Higher temperatures increase the diffusion rates of the ions, leading to faster reaction kinetics. However, the temperature must be carefully controlled to prevent the decomposition of the product.

Thermodynamically, the formation of this compound from its constituent oxide and bromide is an equilibrium process. The stability of the resulting oxybromide phase is dependent on the reaction conditions. osti.gov The thermodynamics of similar rare-earth oxyhalide systems have been studied to understand the phase relationships and stability fields, which can be complex. osti.gov

Stoichiometric and Non-Stoichiometric Precursor Combinations (e.g., Thulium Oxide and Thulium Bromide precursors)

Solution-Based and Soft Chemistry Approaches

In recent years, solution-based methods, often referred to as "soft chemistry," have emerged as alternative routes for the synthesis of various inorganic materials, including rare-earth oxyhalides. These methods offer advantages such as lower reaction temperatures and better control over particle size and morphology.

Hydrothermal and solvothermal synthesis are prominent solution-based techniques that involve chemical reactions in aqueous or organic solvents, respectively, in a sealed vessel (autoclave) at temperatures above the solvent's boiling point. polyu.edu.hk These methods have been successfully employed for the synthesis of rare-earth oxychlorides and are applicable to the synthesis of this compound. rsc.orgchemrxiv.orgresearchgate.net

The process typically involves dissolving a soluble thulium salt, such as thulium(III) chloride or nitrate (B79036), in a suitable solvent. rsc.orgmdpi.com The addition of a bromide source and a base or a hydrolyzing agent under controlled temperature and pressure leads to the precipitation of this compound. For instance, a facile hydrothermal process has been used to synthesize thulium-doped yttria nanoparticles, demonstrating the versatility of this method for rare-earth oxide-based materials. bjrs.org.br

The choice of solvent plays a crucial role in solvothermal synthesis. The solvent's polarity, boiling point, and coordinating ability can influence the solubility of the precursors, the reaction pathway, and the morphology of the final product. polyu.edu.hk For example, the use of oleic acid as a co-solvent has been shown to influence the formation of nanoparticles in a two-phase solvothermal system. instras.com

Reaction conditions such as temperature, pressure, and reaction time are critical parameters that must be optimized to obtain a pure, crystalline product with the desired characteristics. mdpi.comcam.ac.uk Studies on the synthesis of other rare-earth oxyhalides have shown that these parameters can significantly affect the particle size, crystallinity, and even the crystal phase of the resulting material. chemrxiv.org For example, in the solvothermal synthesis of lanthanum oxychloride nanocrystals, the reaction temperature was found to be a key factor in controlling the product's properties. chemrxiv.org

| Synthesis Method | Precursors | Solvent | Typical Temperature | Key Advantages |

| Hydrothermal | Thulium(III) salts (e.g., nitrate, chloride), Bromide source | Water | 100-250°C | Lower temperature, control over morphology |

| Solvothermal | Thulium(III) salts, Bromide source | Organic solvents (e.g., ethanol, oleic acid) | 150-300°C | Control over particle size and crystallinity |

This interactive table compares the key parameters of hydrothermal and solvothermal synthesis methods for this compound.

Hydrothermal and Solvothermal Synthesis Techniques

Templating and Directed Assembly Strategies

Templating strategies utilize molecular or supramolecular structures to direct the formation of nanomaterials with specific morphologies and architectures. In the context of oxyhalides, templates can guide the crystallization process, leading to structures like nanosheets or hollow microspheres. elsevier.es For instance, amino acids have been used as templates in the synthesis of bismuth oxybromide (BiOBr), a related oxyhalide, where they influence the creation of a more active surface. elsevier.es This biomolecule-assisted route involves the hydrothermal treatment of bismuth nitrate in the presence of an amino acid and a bromide source. elsevier.es The template, such as phenylalanine, is believed to guide the self-assembly of the inorganic precursors, resulting in unique nanostructures. elsevier.eselsevier.es

Other templating agents, like sodium dodecyl sulfate (B86663) (SDS), have been employed to synthesize BiOBr nanosheets. elsevier.es While specific examples for this compound are not prevalent, this general approach is highly adaptable. A hypothetical templated synthesis for TmOBr could involve the hydrolysis of a thulium salt (e.g., thulium nitrate or chloride) in the presence of a bromide source and a templating agent like a surfactant or polymer. The template directs the organization of intermediate species, such as thulium hydroxy-bromide complexes, which upon controlled heating would yield nanostructured TmOBr. The synthesis of ultrathin rare earth oxide nanoplates has been achieved using in-situ formed rare earth carboxylates as self-sacrificing templates, a method that could potentially be adapted for oxybromides. researchgate.net

Co-Precipitation and Gel-Assisted Methods for Composite Materials

Co-precipitation is a widely used, scalable, and efficient method for synthesizing mixed-metal oxides and related composite materials. kashanu.ac.ir The process involves the simultaneous precipitation of multiple cations from a solution to achieve a homogeneous distribution in the resulting solid. For rare-earth compounds, this often involves precipitating hydroxides from a solution of rare-earth salts using a base like sodium hydroxide (B78521) or urea. psu.ac.thbendola.com

The synthesis of mixed rare-earth hydroxide catalysts has been achieved via co-precipitation, yielding materials with high surface area and a large number of active sites after calcination. psu.ac.th This method is advantageous for its simplicity and effectiveness in creating finely-divided powders. stanfordmaterials.com Specifically for rare-earth oxyhalides, a co-precipitation route could involve preparing a solution containing thulium ions and a bromide source, followed by the addition of a precipitating agent to form a thulium hydroxybromide precursor. Subsequent calcination of this precursor at controlled temperatures would lead to the formation of this compound. The co-precipitation method is noted for its ability to produce nanostructured materials, and has been used to synthesize various rare-earth compound nanostructures, including nanospheres and nanoplates. researchgate.net

Gel-assisted methods, such as the sol-gel process, represent a refinement of precipitation techniques. stanfordmaterials.com In a sol-gel process, a colloidal suspension (sol) is formed, which then undergoes gelation to form a solid network. This gel, containing a homogeneous mixture of precursors, can be dried and calcined to produce a highly pure and uniform final product. stanfordmaterials.com This would be particularly useful for creating TmOBr-based composite materials where uniform dispersion of the components is critical.

Thermal Decomposition of Organometallic or Hybrid Precursors (e.g., Thulium Acetates, Bromide Hydrates)

Thermal decomposition is a common and effective method for producing oxides from precursors like carbonates, nitrates, or acetates. stanfordmaterials.com The synthesis of thulium(III) oxide (Tm₂O₃), for example, can be achieved by the thermal decomposition of thulium salts such as thulium nitrate. stanfordmaterials.com This principle can be extended to synthesize this compound by using a precursor that contains both the metal and the requisite anions or by using a mixture of precursors.

One plausible route is the controlled thermal decomposition of thulium bromide hydrate (B1144303) (TmBr₃·xH₂O). During heating, the hydrated water can react with the bromide to form the oxybromide in a process known as pyrohydrolysis. However, care must be taken to avoid complete conversion to the oxide. A more controlled approach involves the solid-state reaction of a mixture of precursors. For example, rare-earth oxychlorides (REOCl) have been synthesized by mixing rare-earth oxide (RE₂O₃) with the corresponding rare-earth chloride hydrate (RECl₃·xH₂O) and heating the mixture above 300°C. wipo.int An analogous reaction for this compound would be:

Tm₂O₃ + TmBr₃·xH₂O → 3 TmOBr + xH₂O(g)

Another pathway is the reaction between a rare earth oxide and ammonium (B1175870) bromide upon heating. alfa-chemistry.com This method is effective for synthesizing anhydrous rare earth bromides and could be adapted to form oxybromides by controlling the stoichiometry. alfa-chemistry.com The use of organometallic precursors, such as a mixture of thulium acetate (B1210297) and thulium bromide, could also yield TmOBr upon calcination, as the acetate group decomposes to oxide while the bromide remains.

Advanced Growth Techniques for Crystalline Forms

For applications requiring high-purity, low-defect materials, advanced growth techniques are employed to produce single crystals and high-quality thin films.

Single Crystal Growth Methodologies (e.g., Bridgman, Czochralski, Floating Zone)

Single crystal growth from a melt is a cornerstone for producing high-quality materials for optical and electronic applications. While specific reports on the single crystal growth of this compound are scarce, the principles of established techniques are applicable.

The Bridgman-Stockbarger method involves the directional solidification of a molten material within a crucible that is passed through a temperature gradient. numberanalytics.comalineason.com The material is melted in the hot zone of a furnace and slowly moved into the cooler zone, with crystallization initiating at the cooler end, often on a seed crystal. numberanalytics.comwikipedia.org This technique is widely used for growing various optical crystals, including some oxyhalides. acs.orgresearchgate.net

The Czochralski method is a dominant technique for producing large, high-quality single crystals, particularly for the semiconductor and laser industries. researchgate.net In this process, a seed crystal is dipped into a melt of the material and slowly pulled upwards while rotating. science.gov As the seed is withdrawn, the melt solidifies onto it, forming a large cylindrical single crystal (boule). This method has been successfully used to grow a variety of thulium-doped oxide and fluoride (B91410) crystals, such as Tm,Ho:LiYF₄, Tm,Ho:LuLiF₄, and Tm³⁺:YScO₃. researchgate.netoptica.org Although a phase transition is noted for LiTm(WO₄)₂, preventing Czochralski growth, the method is suitable for many other thulium compounds. nsc.ru The growth of TmOBr via this method would depend on its melting behavior, specifically whether it melts congruently (without decomposing).

The Floating Zone (FZ) method is a crucible-free technique, which is a significant advantage for growing high-purity crystals as it eliminates contamination from the crucible. This method is particularly suitable for reactive materials or those with very high melting points.

Thin Film Deposition Techniques (e.g., Atomic Layer Deposition (ALD), Sputtering)

Thin film deposition techniques are essential for integrating functional materials into electronic and photonic devices.

Atomic Layer Deposition (ALD) is a technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. aip.org This allows for exceptional control over film thickness and conformality. An ALD process for thulium oxide (Tm₂O₃) has been developed using tris(cyclopentadienyl)thulium (B75451) (TmCp₃) and water (H₂O) as precursors. diva-portal.orgresearchgate.net The process demonstrates true ALD-type growth in a temperature window of 200–300°C, with a high growth rate of approximately 1.5 Å/cycle. diva-portal.orgresearchgate.net The resulting films are polycrystalline, oxygen-rich Tm₂O₃ with low carbon impurity content. researchgate.net To produce this compound, one could envision a modified ALD process where a bromine-containing precursor is introduced in a separate step within the cycle, alternating with the thulium and oxygen source pulses.

| Parameter | Value | Reference |

| Precursors | Tris(cyclopentadienyl)thulium (TmCp₃), Water (H₂O) | aip.orgdiva-portal.orgresearchgate.net |

| Deposition Temperature | 200-300 °C | diva-portal.orgresearchgate.net |

| Growth Rate | ~1.5 Å/cycle | diva-portal.orgresearchgate.net |

| Film Composition | Oxygen-rich Tm₂O₃ | researchgate.net |

| Crystallinity | Polycrystalline | aip.orgresearchgate.net |

| Dielectric Constant (κ) | ~16 | researchgate.net |

| Optical Band Gap | ~5.77 eV | aip.orgaip.org |

Sputtering is a physical vapor deposition technique where atoms are ejected from a target material by bombardment with energetic ions and deposited onto a substrate. aemdeposition.com For reactive sputtering , a reactive gas (like oxygen or nitrogen) is introduced into the vacuum chamber, reacting with the sputtered atoms to form a compound film on the substrate. tudelft.nl Thin films of thulium oxide have been grown by DC reactive magnetron sputtering from a metallic thulium target in an oxygen atmosphere. tudelft.nlresearchgate.net The as-deposited films are typically amorphous and crystallize upon annealing at temperatures around 800°C. tudelft.nl By introducing a bromine-containing gas into the chamber along with oxygen, it would be feasible to deposit this compound films. The composition could be tuned by controlling the partial pressures of the reactive gases. Thulium oxide films have also been deposited by RF-magnetron sputtering for applications in optical amplifiers. aip.org

| Parameter | Value/Description | Reference |

| Technique | Direct-Current (DC) Reactive Magnetron Sputtering | tudelft.nlresearchgate.net |

| Target | Metallic Thulium (Tm) | tudelft.nlresearchgate.net |

| Reactive Gas | Oxygen (O₂) | tudelft.nlresearchgate.net |

| As-Deposited Film | Amorphous | tudelft.nl |

| Crystallization Temp. | ≥ 800 °C | tudelft.nlresearchgate.net |

| Crystalline Phase | Cubic Tm₂O₃ | tudelft.nl |

Mechanochemical Synthesis Routes for Novel Phases

Mechanochemical synthesis is a solvent-free or low-solvent technique that uses mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations. google.com This method is advantageous for its simplicity, low energy consumption, and ability to produce nanocrystalline materials. mdpi.com

The synthesis of rare-earth compounds, including sulfides and alloys, has been successfully demonstrated using mechanochemical methods. google.commdpi.com For instance, nanocrystalline Nd₁.₁Fe₁₀CoTi was produced from a mixture of the respective metal oxides and a calcium reducing agent. mdpi.com A general process for preparing rare-earth sulfides involves milling a rare-earth halide with an alkali metal sulfide. google.com

A viable mechanochemical route for this compound could involve the high-energy ball milling of a mixture of thulium oxide (Tm₂O₃) and thulium bromide (TmBr₃). The intense mechanical forces would induce a solid-state reaction, forming nanocrystalline TmOBr. Another possibility is the reaction between an oxide and a brominated organic compound, which has been shown to form metal oxybromides. researchgate.net This approach offers a pathway to novel phases that may not be accessible through conventional thermal methods. acs.org

Advanced Characterization Techniques and Structural Elucidation

Diffraction-Based Structural Analysis

Diffraction methods are fundamental to determining the three-dimensional arrangement of atoms in crystalline solids like Thulium bromide oxide. By analyzing the way X-rays, electrons, or neutrons are scattered by the material's atomic planes, detailed information about its crystal structure can be obtained.

X-ray diffraction is a primary technique for identifying the crystalline phase and determining the lattice parameters of this compound. Studies show that TmOBr, like other rare-earth oxybromides, crystallizes in the Matlockite (PbFCl-type) layered tetragonal structure. datapdf.comacs.org This structure is characterized by the space group P4/nmm. datapdf.comacs.org The crystal is composed of [TmO]n+ layers alternating with layers of bromide ions, resulting in a quasi-two-dimensional (2D) structure. acs.org

The precise dimensions of the unit cell, known as lattice parameters, are crucial for a complete structural description. While specific experimentally determined values for this compound are not prominently available in recent literature, the structural type and space group are well-established for the rare-earth oxybromide series.

| Compound | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |

|---|---|---|---|---|

| This compound (TmOBr) | Tetragonal | P4/nmm | Data not available | Data not available |

Electron diffraction is a powerful complementary technique to XRD, offering insights into the local crystal structure and any deviations from perfect crystalline order. Due to the strong interaction of electrons with matter, this method is particularly sensitive to nanoscale features, including stacking faults, superstructures, and various point or extended defects. The study of these imperfections falls under the field of defect chemistry, which is crucial for understanding a material's properties.

However, specific studies utilizing electron diffraction for the analysis of local structure or defect chemistry in this compound are not widely reported in the available scientific literature.

Neutron diffraction is an indispensable tool for determining the precise location of light atoms, such as oxygen, in the presence of much heavier atoms like thulium and bromine. This capability is essential for investigating the ordering of anions (O²⁻ and Br⁻) within the crystal lattice, known as anion sublattice ordering. Understanding this arrangement is critical as it can significantly influence the electronic and magnetic properties of the material.

Despite its potential, there is a limited amount of published research specifically applying neutron diffraction to study anion sublattice ordering in this compound.

Electron Diffraction for Local Structure and Defect Chemistry

Spectroscopic Investigation Methodologies

Spectroscopic techniques probe the energy levels within a material by measuring its response to electromagnetic radiation. These methods are vital for understanding chemical bonding, functional groups, and electronic properties.

Vibrational spectroscopy examines the vibrational modes of molecules and crystal lattices. The frequencies of these vibrations are characteristic of the specific chemical bonds present, their strength, and the geometry of the atoms.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites its molecular vibrations. sfr.ca An FTIR spectrum provides a unique "fingerprint" of a compound, with absorption bands corresponding to specific vibrational modes, such as the stretching and bending of bonds. For this compound, FTIR would be instrumental in identifying the characteristic vibrational frequencies of the Thulium-Oxygen (Tm-O) bonds within the [TmO]n+ layers. ethernet.edu.et

Detailed FTIR spectral data, including the specific wavenumbers for the vibrational modes of pure this compound, are not extensively documented in publicly accessible literature.

| Compound | Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|---|

| This compound (TmOBr) | Tm-O stretch | Data not available |

| This compound (TmOBr) | Tm-Br stretch/lattice modes | Data not available |

Vibrational Spectroscopy for Bonding and Functional Groups

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material. When applied to this compound, it would provide information about the local atomic arrangements and bonding, specifically the vibrations associated with the Thulium-Oxygen (Tm-O) and Thulium-Bromine (Tm-Br) bonds.

Detailed Research Findings: Direct Raman spectroscopic studies on this compound are not extensively available in the current literature. However, analysis can be inferred from studies of related compounds. The Raman spectrum of TmOBr is expected to be dominated by peaks corresponding to the stretching and bending modes of the Tm-O and Tm-Br functional groups. The heavier mass of bromine compared to oxygen would typically place the Tm-Br vibrational modes at lower frequencies (wavenumbers) than the Tm-O modes. In similar lanthanide oxyhalides, the spectra are characterized by a few strong Raman-active modes, consistent with their crystal structures. For instance, studies on other metal bromides and oxides help in predicting the spectral regions for these vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Bond Type |

| Tm-O Stretch | 300 - 500 | Covalent/Ionic |

| Tm-Br Stretch | 100 - 250 | Covalent/Ionic |

| Lattice Phonons | < 150 | Collective Vibrational Modes |

Electronic Spectroscopy for Electronic Structure and Oxidation States

Electronic spectroscopy techniques are vital for determining the electronic structure, including the oxidation state of thulium and the nature of its chemical bonds with oxygen and bromine.

UV-Visible absorption spectroscopy investigates the electronic transitions within the thulium ion. The Tm³⁺ ion, with its partially filled 4f shell, exhibits a series of sharp, characteristic absorption bands corresponding to f-f electronic transitions. rsc.org

Detailed Research Findings: The absorption spectrum of this compound is expected to be dominated by the transitions of the Tm³⁺ ion. These transitions are largely independent of the host material but can show slight shifts and changes in intensity based on the local crystal field environment created by the oxide and bromide ions. A study on various lanthanide oxides, including thulium oxide (Tm₂O₃), provides a reference for the expected absorption peaks. rsc.org The key transitions for Tm³⁺ occur from the ³H₆ ground state to various excited states.

| Excited State | Transition (from ³H₆) | Typical Absorption Wavelength (nm) |

| ¹G₄ | ³H₆ → ¹G₄ | ~465 |

| ³F₂ | ³H₆ → ³F₂ | ~658 |

| ³F₃ | ³H₆ → ³F₃ | ~684 |

| ³H₄ | ³H₆ → ³H₄ | ~789 |

| ³H₅ | ³H₆ → ³H₅ | ~1210 |

| ¹D₂ | ³H₆ → ¹D₂ | ~358 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. nanoanalytics.cominnovatechlabs.com For this compound, XPS would confirm the presence of thulium, oxygen, and bromine and, most importantly, establish the oxidation state of thulium as +3. institut-seltene-erden.dewikipedia.orgwebelements.com

Detailed Research Findings: While specific XPS data for TmOBr is scarce, analysis of related compounds like Tm₂O₃ provides expected binding energy values. xpsdatabase.net The spectrum would show characteristic peaks for Tm, O, and Br. The binding energy of the core level electrons (e.g., Tm 4d, O 1s, Br 3d) is sensitive to the chemical environment. A shift in these energies compared to pure elements indicates the formation of the oxide and bromide. The primary oxidation state of thulium in its compounds is +3, which would be confirmed by the position of the Tm core level peaks. wikipedia.orgwebelements.com

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Thulium (Tm) | 4d₅/₂ | ~176 | Confirms presence and +3 oxidation state |

| Oxygen (O) | 1s | ~531 | Confirms presence in an oxide environment |

| Bromine (Br) | 3d | ~68-69 | Confirms presence in a bromide environment |

X-ray Absorption Near-Edge Spectroscopy (XANES) provides detailed information about the local geometric and electronic structure of the absorbing atom. uu.nlwikipedia.org By tuning the X-ray energy to the absorption edge of thulium, one can probe the unoccupied electronic states, revealing the oxidation state and the coordination chemistry (i.e., the local symmetry of the surrounding oxygen and bromine atoms). washington.edu

Detailed Research Findings: The XANES spectrum at the thulium L₃-edge for TmOBr would feature a prominent "white line" or peak at the absorption edge. The precise energy position of this edge is highly sensitive to the oxidation state of the thulium atom. For a Tm³⁺ state, the edge position would be consistent with other Tm(III) compounds. The shape and features of the pre-edge and the post-edge regions are determined by the local coordination environment. These features arise from electronic transitions from a core level to unoccupied states and can be used to fingerprint the local structure around the thulium atom, distinguishing it from other phases like metallic thulium or other thulium compounds. aps.org

| Spectral Feature | Information Derived |

| Edge Energy Position | Oxidation state of Thulium (expected to be +3) |

| Pre-edge Features | Information on local symmetry and coordination geometry |

| Shape of the Main Edge | Density of unoccupied electronic states |

X-ray Photoelectron Spectroscopy (XPS)

Luminescence and Emission Spectroscopy for Electronic Transitions

Luminescence spectroscopy is crucial for studying the light-emitting properties of this compound, which are governed by the electronic transitions within the Tm³⁺ ion.

Photoluminescence (PL) and Cathodoluminescence (CL) are techniques that measure the light emitted from a material after excitation by photons (PL) or electrons (CL). For TmOBr, these studies reveal the energy levels of the Tm³⁺ ion and the efficiency of its radiative decay processes. Tm³⁺ ions are well-known for their characteristic blue luminescence. wikipedia.orgmpg.de

Detailed Research Findings: Upon excitation with an appropriate energy source (e.g., a UV lamp in PL or an electron beam in CL), the Tm³⁺ ions in this compound would be promoted to higher energy levels. They then relax non-radiatively to an intermediate excited state, primarily the ¹G₄ level, from which they decay radiatively to the ³H₆ ground state, emitting a strong blue light. Other weaker emissions in the visible and near-infrared regions can also be observed. The exact peak positions and their relative intensities are influenced by the host lattice, as the crystal field affects the energy levels and transition probabilities. Studies on other Tm³⁺-doped materials consistently show these characteristic emissions. mpg.deresearchgate.net

| Emission Peak | Transition | Wavelength Range (nm) | Color |

| ¹D₂ → ³F₄ | Radiative Decay | ~450 | Blue |

| ¹G₄ → ³H₆ | Radiative Decay | ~475 | Blue |

| ¹G₄ → ³F₄ | Radiative Decay | ~650 | Red |

| ³H₄ → ³H₆ | Radiative Decay | ~800 | Near-Infrared |

Upconversion Luminescence Phenomena

Upconversion luminescence is a process where low-energy light, typically in the near-infrared (NIR) spectrum, is converted to higher-energy visible or ultraviolet light through multiple photon absorptions or energy transfer processes. optica.orgscience.gov In materials doped with thulium ions (Tm³⁺), this phenomenon is particularly prominent. When excited with a 980 nm laser, Tm³⁺ ions can exhibit intense blue emission. science.gov

Research into thulium-doped materials demonstrates characteristic emission bands. For instance, an intense blue emission centered around 476 nm is frequently observed, corresponding to the ¹G₄ → ³H₆ electronic transition of the Tm³⁺ ion. science.gov Other notable emissions can occur at 700 nm and 800 nm, which are attributed to the ³F₂,₃ → ³H₆ and ³H₄ → ³H₆ transitions, respectively. mdpi.com These emissions fall within the first biological window (I-BW), making them suitable for certain biomedical applications. mdpi.com The process can involve sequential single-photon absorption and relaxation steps within the thulium excited state manifold. rsc.orgresearchgate.net The study of thulium salts and complexes has shown that they can be emissive from three distinct states within the excited state manifold of Tm³⁺. rsc.orgresearchgate.net

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition | Observed Color | Reference |

| 980 | 476 | ¹G₄ → ³H₆ | Blue | science.gov |

| 980 | 700 | ³F₂,₃ → ³H₆ | Near-Infrared | mdpi.com |

| 980 | 800 | ³H₄ → ³H₆ | Near-Infrared | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the local chemical and structural environments of atoms within a material. uobabylon.edu.iq It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, ¹⁵N, ¹⁹F, and ³¹P. uobabylon.edu.iq When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency, a phenomenon known as resonance. uobabylon.edu.iqlibretexts.org

For this compound, solid-state NMR could be employed to probe the local environments of the constituent ions. The resulting NMR spectrum provides data on:

Chemical Shift: The position of an NMR signal, which indicates the chemical environment and coordination of the nucleus. This can help differentiate between various crystallographic sites for thulium, oxygen, or bromine.

Signal Splitting: Spin-spin coupling between adjacent nuclei can cause signals to split into multiple peaks, revealing information about the connectivity of atoms. libretexts.org

Signal Intensity: The area under an NMR peak is proportional to the number of nuclei of that type, aiding in quantitative analysis. mlsu.ac.in

Morphological and Microstructural Analysis

The physical form and structure of this compound particles significantly influence their properties and performance in various applications. Electron microscopy and surface analysis techniques are essential for this characterization.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and nanostructure of materials. mdpi.com SEM provides high-resolution images of the surface topography, revealing particle shape, size distribution, and the degree of agglomeration. researchgate.netresearchgate.net TEM offers even higher resolution, allowing for the observation of the internal structure of the material, including crystal lattice fringes, defects, and the measurement of interplanar distances. mdpi.comhawaii.edu

In the analysis of related thulium compounds, such as thulium(III) oxide nanosheets, SEM and TEM have been used to characterize their two-dimensional structure. osti.gov High-resolution TEM (HRTEM) on these materials revealed interplanar distances of 0.26 nm and 0.31 nm, corresponding to the (400) and (222) crystal planes, respectively. osti.gov For this compound, these techniques would provide critical data on its physical characteristics.

| Technique | Information Obtained | Typical Findings for Oxide Nanomaterials | Reference |

| SEM | Particle size, shape, surface texture, agglomeration | Reveals overall morphology, such as spherical or sheet-like structures. | researchgate.netosti.gov |

| TEM | Internal structure, crystallinity, particle size, lattice defects | Confirms crystalline nature, visualizes lattice fringes, identifies individual nanoparticles. | mdpi.comosti.gov |

| HRTEM | Atomic-level structure, interplanar spacing | Measures the distance between crystal planes, e.g., 0.26 nm for the (400) plane in Tm₂O₃. | osti.gov |

Surface Area and Porosity Characterization (e.g., Brunauer–Emmett–Teller (BET) Analysis)

The Brunauer–Emmett–Teller (BET) method is the most common technique for measuring the specific surface area of a solid material. oclc.orglibretexts.org It involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the amount of gas adsorbed at different partial pressures, the total surface area can be calculated. libretexts.org

This analysis is crucial as a high surface-to-volume ratio can be a key factor in applications such as catalysis and sensing. oclc.org For instance, commercial thulium oxide powders have been reported to have a surface area of 2.3 m²/g. researchgate.net The BET analysis of this compound would provide a quantitative measure of its surface area and can also yield information about its porosity, including pore volume and pore size distribution, which are critical for understanding its interaction with the surrounding environment. iitk.ac.inscience.gov

Thermal Analysis Techniques for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. acs.org This technique is essential for determining the thermal stability, decomposition temperatures, and stoichiometry of thermal decomposition reactions of this compound.

Studies on the precursors of thulium oxide have shown that weight loss often occurs in multiple steps, which can be correlated with the loss of water, the decomposition of intermediate species like oxycarbonates, and the final formation of the stable oxide. researchgate.net For example, the thermal decomposition of certain thulium oxide precursors shows a multi-step weight loss that concludes below 1000°C. researchgate.net Similarly, analysis of heterometallic precursors leading to oxide formation indicates that organic ligands are typically removed by 360°C, with further changes occurring at higher temperatures to form the final oxide phases. acs.org A TG analysis of this compound would precisely identify the temperatures at which it begins to decompose and the nature of the decomposition products.

| Temperature Range | Event | Mass Loss (%) | Reference |

| < 200°C | Removal of adsorbed water | Variable | researchgate.net |

| 200 - 500°C | Decomposition of precursors/loss of ligands | Variable | researchgate.netacs.org |

| > 500°C | Formation of stable oxide/further decomposition | Variable | researchgate.netacs.org |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a thermo-analytical technique that measures the temperature difference between a sample and an inert reference material as both are subjected to a controlled temperature program. nih.gov Any physical or chemical change in the sample that is accompanied by an energy change (enthalpy) will result in a temperature difference, which is recorded as a peak on the DTA curve. arxiv.org Endothermic events, such as melting or dehydration, absorb heat and result in a negative peak, while exothermic events, like crystallization or oxidation, release heat and produce a positive peak. nih.gov

For this compound, DTA can be employed to investigate several key processes:

Formation and Synthesis: DTA can monitor the solid-state reaction used to synthesize TmOBr, for instance, from the heating of thulium(III) oxide (Tm₂O₃) with a bromine source like ammonium (B1175870) bromide (NH₄Br). The DTA curve would show peaks corresponding to the decomposition of the bromine precursor and the subsequent reaction to form the intermediate and final oxybromide product.

Thermal Stability: By heating a sample of TmOBr in a controlled atmosphere (e.g., inert gas or air), DTA can determine its thermal stability range. The onset of a decomposition peak indicates the temperature at which the compound begins to break down.

Phase Transitions: DTA is effective in detecting solid-state phase transitions, which appear as sharp endothermic or exothermic peaks on the thermogram.

Based on studies of similar rare earth oxybromides, such as lutetium oxybromide, a hypothetical DTA analysis of the synthesis and decomposition of this compound could reveal several thermal events.

Illustrative DTA Findings for this compound

The following table is illustrative and based on the expected behavior of rare earth oxybromides.

| Temperature Range (°C) | Thermal Event | Peak Type | Atmosphere |

| 150 - 300 | Decomposition of bromine precursor (e.g., NH₄Br) | Endothermic | Inert |

| 300 - 500 | Reaction to form this compound (TmOBr) | Exothermic | Inert |

| > 800 | Decomposition of this compound in air | Endothermic | Air |

| Varies | Crystalline phase transition | Endo/Exothemic | Inert |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a more quantitative thermal analysis technique compared to DTA. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgmt.com DSC can determine not only the temperatures of transitions but also the enthalpy (ΔH) associated with these events, providing a deeper thermodynamic understanding. researchgate.net

In the context of this compound, DSC analysis would be invaluable for:

Quantifying Transition Enthalpies: DSC can precisely measure the energy absorbed or released during phase transitions, melting, or decomposition. This data is fundamental for constructing phase diagrams and understanding the energetics of the compound.

Determining Heat Capacity: The technique allows for the measurement of the specific heat capacity (Cp) of TmOBr over a range of temperatures. wikipedia.org

Purity Analysis: The presence of impurities can affect the shape and temperature of melting peaks, allowing DSC to be used as a tool for purity assessment.

A DSC experiment on this compound would yield a curve showing heat flow versus temperature. The area under a peak is directly proportional to the enthalpy change of the transition. mt.com

Illustrative DSC Findings for this compound

This table presents hypothetical data to illustrate the quantitative information obtainable from a DSC analysis.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Polymorphic Transformation (α → β) | 650 | 655 | e.g., +5.2 |

| Melting | 1120 | 1125 | e.g., +45.7 |

| Decomposition in Inert Atmosphere | 950 | 970 | e.g., +150.3 |

The quantitative data from DSC, such as the enthalpy of fusion or decomposition, is critical for both fundamental research and the potential application of materials in environments where thermal stability is a key factor.

Theoretical and Computational Studies of Thulium Bromide Oxide

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of computational materials science, used to investigate the electronic structure of materials from first principles. mdpi.com For a compound like TmOBr, DFT calculations would solve the quantum mechanical equations that govern the behavior of electrons within the crystal lattice.

A key challenge in applying DFT to thulium compounds is the presence of strongly correlated 4f electrons. newtondesk.com Standard DFT approximations (like LDA and GGA) can struggle to accurately describe these electrons. Therefore, more advanced methods such as DFT+U (which adds an on-site Coulomb interaction term) or hybrid functionals are often required to correctly model the electronic and magnetic properties. researchgate.net

DFT calculations can determine fundamental properties such as:

Band Structure: This reveals whether TmOBr is a metal, semiconductor, or insulator and provides the value of the band gap. The nature of the band gap (direct or indirect) is critical for optoelectronic applications.

Density of States (DOS): The DOS indicates the contribution of different atomic orbitals (Tm, O, Br) to the electronic states at various energy levels. For instance, it would clarify the roles of O 2p, Br 4p, and Tm 4f/5d orbitals in the valence and conduction bands. researchgate.net

Charge Distribution and Bonding: By analyzing the electron density, the nature of the chemical bonds (ionic, covalent) between Tm, O, and Br atoms can be understood.

A typical workflow for a DFT study on TmOBr would involve defining a crystal structure, relaxing the atomic positions and lattice parameters to find the lowest energy configuration, and then calculating the electronic properties. mdpi.com

Table 1: Illustrative DFT Calculation Outputs for a Hypothetical TmOBr Crystal

| Property Calculated | Hypothetical Result/Insight | Significance |

| Lattice Parameters | a = b ≠ c, α = β = γ = 90° | Suggests a tetragonal crystal system, common for lanthanide oxyhalides. researchgate.net |

| Formation Energy | Negative value | Indicates the compound is thermodynamically stable and could likely be synthesized. |

| Band Gap | ~4.5 eV (Indirect) | Predicts TmOBr to be a wide-bandgap insulator, likely transparent to visible light. |

| Density of States (DOS) | Valence band maximum dominated by O 2p and Br 4p states; Conduction band minimum by Tm 5d states. Localized Tm 4f states within the band gap. | Explains the origin of the electronic and optical properties. |

Lattice Dynamics and Phonon Dispersion Modeling

Lattice dynamics studies how atoms vibrate within a crystal. These collective vibrations are quantized as "phonons." Calculating the phonon dispersion is essential for understanding a material's thermal properties, stability, and interactions with light.

Using methods like Density Functional Perturbation Theory (DFPT), researchers can compute the phonon frequencies throughout the Brillouin zone. The resulting phonon dispersion curves show the relationship between phonon frequency and wavevector. arxiv.org

Key insights from phonon modeling of TmOBr would include:

Dynamical Stability: The absence of imaginary phonon frequencies across the entire Brillouin zone would confirm that a predicted crystal structure is dynamically stable. arxiv.org

Vibrational Modes: The calculations would identify the frequencies of acoustic and optical phonon modes. Optical modes, particularly at the Γ-point (center of the Brillouin zone), correspond to Raman and infrared (IR) active vibrations. arxiv.orgarxiv.org

Thermal Properties: From the phonon density of states, thermodynamic properties like specific heat and thermal conductivity can be estimated. The interactions between phonons determine the material's ability to conduct heat.

For a mixed-anion compound like TmOBr, phonon analysis would reveal distinct vibrational modes associated with Tm-O and Tm-Br bonds. The large mass difference between O, Br, and Tm would likely lead to a significant gap between the acoustic and optical phonon branches. arxiv.org

Simulation of Spectroscopic Responses and Optical Transitions

Computational methods can simulate various types of spectra, providing a direct link between theoretical models and experimental measurements. For TmOBr, this is particularly valuable for understanding its potential use in optical applications, leveraging the known luminescent properties of the Tm³⁺ ion. scienceinfo.com

Optical Spectra: By calculating the frequency-dependent dielectric function from the electronic structure, one can simulate optical properties like the absorption coefficient, refractive index, and reflectivity. researchgate.netchalcogen.ro This can predict the color and transparency of the material.

Vibrational Spectra: The IR and Raman active phonon modes calculated from lattice dynamics can be used to simulate the corresponding spectra. arxiv.org Comparing these with experimental results helps validate the predicted crystal structure.

Luminescence: While predicting the precise luminescence of the Tm³⁺ ion (known for its blue emission) is complex, theory can provide insights. acs.org Calculations can determine the energy levels of the 4f orbitals and assess how the crystal field of the surrounding O and Br ions modifies these levels, which governs the emission wavelengths.

Table 2: Spectroscopic Simulations and Their Purpose for TmOBr

| Type of Spectroscopy | Simulated Property | Information Gained |

| UV-Visible Absorption | Absorption coefficient vs. wavelength | Determines the optical band gap and transparency range. chalcogen.ro |

| Raman & Infrared (IR) | Frequencies and intensities of active modes | Provides a vibrational fingerprint of the crystal structure and bonding. arxiv.org |

| X-ray Absorption Spectroscopy (XAS) | Absorption edges and near-edge structure | Probes the local atomic environment and oxidation state of Thulium. |

| Photoluminescence (PL) | 4f-4f electronic transition energies | Helps understand the characteristic blue emission from Tm³⁺ ions in the specific host lattice. nih.gov |

Prediction of Novel Crystal Structures and Stability using Computational Tools

For a new or hypothetical compound like TmOBr, one of the first theoretical tasks is to predict its most stable crystal structure. This is typically done using global optimization algorithms, such as evolutionary algorithms or random structure searching, combined with DFT energy calculations.

The process involves:

Generating a large number of candidate crystal structures with the correct stoichiometry (Tm:O:Br = 1:1:1).

Calculating the total energy of each candidate structure using DFT.

Identifying the structures with the lowest energies, which are the most likely to be thermodynamically stable. mdpi.com

Confirming the dynamical stability of the most promising candidates by performing phonon calculations.

Lanthanide oxyhalides are known to crystallize in several structure types, such as the tetragonal PbFCl (matlockite) structure. researchgate.netdntb.gov.ua Computational searches for TmOBr would likely explore this and other known ternary compound structure types as starting points. The relative energies of different possible polymorphs can be mapped onto a convex hull diagram to visualize their stability against decomposition into other phases (e.g., Tm₂O₃ and TmBr₃).

Ab Initio Molecular Dynamics for Reaction Pathways

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations at each step of a molecular dynamics simulation. nih.govethz.ch This allows for the modeling of atomic motion and chemical processes at finite temperatures without relying on empirical potentials. acs.orgfrontiersin.org

For Thulium Bromide Oxide, AIMD could be used to:

Study Phase Transitions: By simulating the system at different temperatures, one could observe temperature-induced structural phase transitions.

Simulate Reaction Mechanisms: AIMD can model the synthesis of TmOBr, for example, by simulating the reaction between Tm₂O₃ and TmBr₃ at high temperatures, to understand the intermediate steps and energy barriers.

Investigate Defect Dynamics: The method can be used to study the creation and migration of point defects (like oxygen or bromine vacancies) within the lattice, which is crucial for understanding conductivity and catalytic properties. researchgate.netfrontiersin.org

Analyze Behavior in Solution: AIMD can model the hydration structure and dynamics of the compound or its constituent ions in an aqueous environment. researchgate.netnih.gov

Application of Machine Learning and Artificial Intelligence in Materials Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials discovery by dramatically accelerating the process of identifying promising new compounds. sciencedaily.com Instead of relying solely on computationally expensive DFT or AIMD calculations for every candidate material, ML models can be trained on existing data to make rapid predictions. aps.orgarxiv.org

The general workflow involves:

Data Generation: Creating a large database of known materials and their properties. For rare-earth compounds, this could include data from high-throughput DFT calculations or experimental databases. sciencedaily.com

Model Training: Using this database to train an ML model (e.g., a neural network or random forest) to find correlations between a material's composition/structure and its properties. chemrevlett.comresearchgate.net

Prediction: The trained model can then predict the properties (e.g., stability, band gap, magnetic properties) of thousands of hypothetical compounds, like variations of TmOBr, in a fraction of the time required for DFT calculations. aps.org

Validation: The most promising candidates identified by the ML model are then studied in more detail using high-fidelity DFT calculations and, eventually, experimental synthesis.

For a compound like TmOBr, an ML model trained on a database of other lanthanide oxyhalides could quickly screen for stable compositions and predict key properties, guiding experimental efforts toward the most promising synthesis targets. sciencedaily.comresearchgate.net

Chemical Reactivity and Stability Investigations

Thermal Stability and Decomposition Mechanisms

Direct experimental data on the thermal decomposition of pure thulium bromide oxide is not extensively documented in publicly available literature. However, the thermal behavior of lanthanide oxyhalides, in general, has been studied, allowing for well-founded postulations regarding TmOBr. The thermal stability of lanthanide oxyhalides tends to decrease as the electronegativity of the halogen increases and as the ionic radius of the lanthanide cation decreases.

Studies on other lanthanide oxybromides, such as europium oxybromide (EuOBr), have been conducted in the context of their catalytic applications. ethz.ch Thermogravimetric analysis (TGA) of lanthanide complexes often shows decomposition to the respective oxides at high temperatures. acs.org For instance, lanthanide chloride hydrates can undergo hydrolysis upon heating to form oxychlorides. scilit.com Incomplete dehydration of lanthanide bromide hydrates can also lead to the formation of oxybromides, which are noted to be sensitive to high temperatures in an inert atmosphere. osti.gov

It is proposed that upon heating to very high temperatures, this compound would eventually decompose. The likely decomposition pathway would involve the loss of volatile thulium bromide species, leading to the formation of the more thermally stable thulium(III) oxide (Tm₂O₃). The high melting point of Tm₂O₃ (2341 °C) suggests it is a probable final decomposition product. samaterials.com

Table 1: Postulated Thermal Decomposition Data for this compound

| Parameter | Value/Observation | Reference/Basis |

| Decomposition Onset | Estimated > 600 °C | Analogy with other lanthanide oxyhalides and the high stability of Tm₂O₃. scilit.comsamaterials.com |

| Proposed Products | Thulium(III) oxide (Tm₂O₃), Thulium(III) bromide (TmBr₃) (volatile) | General decomposition trend of mixed anion compounds. acs.org |

| Final Residue | Thulium(III) oxide (Tm₂O₃) | High thermal stability of lanthanide sesquioxides. samaterials.com |

Note: The data in this table is largely inferred from general trends in lanthanide chemistry due to a lack of specific experimental data for TmOBr.

Hydrolytic Stability and Interactions with Aqueous Environments

The hydrolytic stability of lanthanide oxybromides is a critical factor for their application, especially in environments with ambient moisture. It has been reported that lanthanide oxybromides are generally slightly hygroscopic. The stability towards hydrolysis tends to decrease with a decrease in the ionic radius of the lanthanide cation. libretexts.org Given that thulium is a later lanthanide with a smaller ionic radius compared to lanthanum or gadolinium, it is expected that TmOBr would be more susceptible to hydrolysis than LaOBr or GdOBr. libretexts.org

The reaction with water is anticipated to proceed via the formation of hydroxide (B78521) intermediates. The presence of bromide ions at the surface can initiate the hydrolysis process. In an aqueous environment, TmOBr is expected to slowly hydrolyze, leading to the formation of thulium hydroxide (Tm(OH)₃) and releasing bromide ions into the solution. Thulium metal itself reacts with water, slowly in the cold and more rapidly when hot, to form thulium hydroxide. periodic-table.comresearchgate.net This reactivity underscores the tendency of the Tm³⁺ ion to coordinate with water or hydroxide ions. In aqueous solutions, the Tm³⁺ ion exists as a coordination complex with nine water molecules, [Tm(H₂O)₉]³⁺. wikipedia.orgpse-info.de

Table 2: Hydrolytic Interaction of this compound

| Environment | Reactivity | Products | Reference/Basis |

| Moist Air | Slightly hygroscopic, slow surface hydrolysis. wikipedia.org | Surface hydroxides/hydrates | General property of lanthanide oxybromides and TmBr₃. wikipedia.org |

| Aqueous Solution | Slow hydrolysis, rate increases with temperature. | Thulium hydroxide (Tm(OH)₃), Bromide ions (Br⁻) | Analogy with other lanthanide oxyhalides and the known reactivity of Tm³⁺(aq). researchgate.net |

Acid-Base Interactions and Surface Chemistry

The surface chemistry of this compound is characterized by the presence of both Lewis acid and basic sites. The Tm³⁺ cations act as Lewis acid sites, capable of accepting electron pairs, while the oxide (O²⁻) and bromide (Br⁻) ions act as Lewis base sites. The basicity of lanthanide oxides decreases as the ionic radius of the cation decreases across the series from lanthanum to lutetium. libretexts.orgmdpi.com Therefore, the oxide sites in TmOBr are expected to be less basic than those in La₂O₃.

Rare earth oxides are classified as basic anhydrides and readily react with acids. americanelements.com It is therefore expected that this compound will react with strong acids in a typical acid-base neutralization reaction. This reaction would lead to the dissolution of the material, forming a thulium salt, water, and hydrobromic acid or bromide salts, depending on the acid used. For example, with hydrochloric acid, the formation of thulium chloride (TmCl₃), water, and bromide ions would be expected. Thulium metal readily dissolves in dilute sulfuric acid to form pale green solutions containing the aquated Tm(III) ion. periodic-table.com

The surface of TmOBr can adsorb acidic gases like carbon dioxide, reacting with the basic oxide sites to form surface carbonates. mdpi.com The strength of Lewis acid sites in lanthanide oxyhalides has been shown to increase with the concentration of the halide, suggesting the Lewis acidity of TmOBr would be intermediate between Tm₂O₃ and TmBr₃. acs.org

Table 3: Predicted Acid-Base Reactions of this compound

| Reagent | Type of Interaction | Probable Products | Reference/Basis |

| Strong Acids (e.g., HCl) | Acid-base neutralization | TmCl₃, H₂O, HBr | Reactivity of basic oxides and halides with acids. americanelements.comwebelements.com |

| Lewis Acids | Interaction with basic O²⁻/Br⁻ sites | Adduct formation | General acid-base theory. |

| Lewis Bases (e.g., Pyridine) | Interaction with acidic Tm³⁺ sites | Surface coordination complexes | Known surface chemistry of lanthanide oxides. rsc.org |

| Acidic Gases (e.g., CO₂) | Chemisorption on basic sites | Surface carbonates | Known reactivity of lanthanide oxides. acs.orgmdpi.com |

Redox Chemistry and Oxidation State Transitions

The predominant oxidation state for thulium in its compounds is +3, and this is the state in which it is found in this compound (TmOBr). wikipedia.orgpse-info.deperiodic-table.com The Tm³⁺ ion is stable in aqueous solutions. wikipedia.org

While less common, a +2 oxidation state for thulium can exist, particularly in solid-state compounds. wikipedia.orgstanfordmaterials.com Reddish-purple thulium(II) compounds, such as thulium(II) bromide (TmBr₂) and other dihalides (excluding the fluoride), can be prepared by the reduction of thulium(III) compounds. wikipedia.orgwikipedia.org For instance, TmBr₂ can be synthesized by reacting metallic thulium with thulium(III) bromide at high temperatures. wikipedia.org

However, the Tm²⁺ ion is highly reducing and unstable in aqueous solutions, where it is readily oxidized back to the +3 state. osti.gov The reaction of thulium dichloride with water is vigorous, producing hydrogen gas and thulium(III) hydroxide. wikipedia.org Given this instability, it is unlikely that this compound would be easily reduced to a Tm(II) species under normal conditions. Conversely, the oxidation of Tm³⁺ to a higher state, such as +4, is not a feature of thulium chemistry, unlike some earlier lanthanides like cerium and praseodymium. mdpi.com

Therefore, the redox chemistry of this compound is expected to be limited under typical conditions, with the thulium ion remaining in the stable +3 oxidation state. Strong reducing agents at high temperatures might be capable of reducing TmOBr, potentially forming Tm(II) species or metallic thulium, but these reactions are not well-documented for this specific compound. Rare earth oxides can react with strong reducing agents in redox reactions. americanelements.com

Table 4: Oxidation States of Thulium

| Oxidation State | Stability and Context | Example Compounds | Reference |

| +3 | Most stable and common state in all environments. | Tm₂O₃, TmBr₃, TmOBr | wikipedia.orgpse-info.deperiodic-table.com |

| +2 | Less stable, exists in solid-state dihalides. Highly reducing. | TmBr₂, TmCl₂, TmI₂ | wikipedia.orgwikipedia.orgebsco.com |

| 0 | Metallic state. | Tm | periodic-table.com |

Potential Advanced Material Applications Non Clinical/non Medical

Catalysis and Surface Science

Catalysis is a foundational technology in the chemical industry, with catalysts serving to accelerate chemical reactions and direct them toward desired products. mdpi.comupv.es Heterogeneous catalysts are materials, typically solids, that act on reactants in a different phase (e.g., liquid or gas), with reactions occurring at the material's surface. researchgate.netruhr-uni-bochum.de

Rare-earth oxides and salts are known to have catalytic properties, often owing to the Lewis acidic nature of the rare-earth ion. acs.org Thulium-containing compounds have shown promise in this area. For example, a highly robust nanoporous thulium(III)-organic framework has been demonstrated as an effective and reusable catalyst for the cycloaddition of CO₂ with epoxides under mild conditions. acs.org This demonstrates the inherent catalytic potential of the thulium ion.

As a solid-state material, Thulium bromide oxide presents a surface that could potentially host active sites for heterogeneous catalysis. Its layered crystal structure might provide specific sites for the adsorption and activation of organic molecules. Metal oxides are widely studied as catalysts or catalyst supports. researchgate.netnih.gov However, the specific catalytic activity of this compound in organic synthesis has not been reported in the scientific literature. Its potential remains theoretical and represents an unexplored area of surface science and catalysis research.

Heterogeneous Catalysis in Organic Synthesis

Environmental Catalysis (e.g., CO2 conversion, pollution cleanup)

Thulium-based materials, including oxides, are showing promise as catalysts in environmental applications. Thulium oxide (Tm2O3), a related compound, is recognized for its potential in promoting chemical reactions with minimal energy input, which is valuable for developing greener manufacturing processes in industries like pharmaceuticals and petrochemicals. aemree.com Research into thulium-based catalysts is ongoing, with a focus on applications such as CO2 conversion and pollution cleanup. aemree.comfigshare.com

For instance, a robust thulium(III)-organic framework has demonstrated high catalytic performance in the chemical fixation of CO2. figshare.comacs.org This material can effectively convert CO2 and epoxides into cyclic carbonates, a process that utilizes the greenhouse gas as a raw material for valuable chemicals. acs.org The catalytic activity is attributed to the presence of thulium ions (Tm³⁺) acting as Lewis acid sites, which are crucial for the reaction to proceed. acs.org The efficiency of these catalysts can be enhanced with the use of co-catalysts like tetrabutylammonium (B224687) bromide. acs.org

Furthermore, thulium compounds are being investigated for their potential in pollution cleanup, specifically in advanced filtration systems for removing heavy metals and other pollutants from water. aemree.com

Reaction Mechanism Elucidation on Catalytic Surfaces

Understanding the reaction mechanisms at a molecular level is crucial for designing more efficient catalysts. For thulium-based catalysts, the surface plays a critical role. The arrangement of atoms on the catalyst's surface, including the thulium ions, dictates how reactant molecules are adsorbed and transformed. kit.edu

In the context of CO2 conversion, the proposed mechanism involves the adsorption of CO2 molecules onto the catalyst surface, where the Lewis acidic Tm³⁺ sites play a key role. acs.org The interaction between the reactants and the active sites on the catalyst surface facilitates the chemical transformation. csic.es The study of these surface reactions helps in understanding the dynamic behavior of the catalyst and in establishing structure-catalysis relationships. acs.org Detailed modeling of the surface chemistry, considering elementary reaction steps and different active sites, is a key area of research to optimize catalytic performance. kit.edu

Advanced Electronic and Magnetic Materials

The electronic and magnetic properties of thulium and its compounds make them suitable for various advanced material applications.

Thulium oxide (Tm2O3) is considered a promising high-κ dielectric material. researchgate.net High-κ materials are essential for manufacturing smaller and more efficient transistors, as they can store more charge in a smaller area compared to traditional silicon dioxide. electrochem.org Thulium oxide exhibits a high dielectric constant, ranging from 12 to 18, and a wide band gap of about 5 eV. researchgate.netchemicalbook.com These properties, combined with its chemical stability with silicon, make it a candidate for use as a gate oxide in metal-oxide-semiconductor (MOS) devices. researchgate.net Research has shown that thin films of thulium oxide can achieve a very small equivalent oxide thickness (EOT), which is a critical parameter in the scaling of electronic devices. researchgate.net

Table 1: Dielectric Properties of Thulium Oxide

| Property | Value |

|---|---|

| Dielectric Constant (κ) | 12–18 researchgate.netchemicalbook.com |

This table presents the reported range for the dielectric constant and the approximate band gap of thulium oxide.

Thulium-based materials are being explored for their potential in various sensor technologies. The principle behind many electrochemical gas sensors involves a chemical reaction between the target gas and a catalytic metal on an electrode, which generates a measurable electric current. sgxsensortech.comdraeger.com The sensitivity and selectivity of these sensors can be influenced by the choice of catalytic material. draeger.com

Transition metal oxides are widely used in gas sensors due to their high surface area and stability. mdpi.com While specific research on this compound in sensors is limited, the properties of related thulium compounds suggest potential applications. For example, thulium-doped fiber lasers are used in remote sensing to analyze weather patterns and measure air pollutants like carbon dioxide and hydrogen bromide. aemree.comoptica.org Perovskite-structured materials, which can incorporate rare-earth elements like thulium, are also being investigated for sensor applications due to their excellent charge transport properties. nanografi.com

Thulium exhibits complex magnetic behavior that is highly dependent on temperature. wikipedia.org Below 32 Kelvin, it is ferromagnetic, meaning its magnetic moments align in the same direction. wikipedia.orgbritannica.comalbmagnets.com Between 32 K and 56 K, it becomes antiferromagnetic, with adjacent magnetic moments aligning in opposite directions. wikipedia.org Above 56 K, it is paramagnetic, with randomly oriented magnetic moments. wikipedia.orgnewtondesk.com This complex magnetic ordering is a subject of scientific investigation. osti.govaps.org

Thulium oxide also exhibits magnetic properties, with a reported magnetic susceptibility of +51,444·10⁻⁶ cm³/mol. heegermaterials.comstanfordmaterials.com The study of magnetic ordering in thulium and its compounds contributes to the fundamental understanding of magnetism in materials. researchgate.netuni-augsburg.de These materials are also being explored for potential use in ferrites, which are ceramic magnetic materials used in microwave equipment. wikipedia.org

Table 2: Magnetic Properties of Thulium

| Magnetic State | Temperature Range |

|---|---|

| Ferromagnetic | Below 32 K wikipedia.orgbritannica.comalbmagnets.com |

| Antiferromagnetic | 32 K - 56 K wikipedia.org |

This table summarizes the different magnetic states of thulium metal as a function of temperature.

Components in Sensor Technologies (e.g., electrochemical sensors, gas sensors)

Nuclear Technology and Neutron Absorption Studies (e.g., neutron absorbers)

Thulium has a significant application in nuclear technology due to its neutron absorption properties. stanfordmaterials.com The stable isotope, Thulium-169, when irradiated with neutrons in a nuclear reactor, transmutes into Thulium-170. osti.gov This radioisotope is a source of X-rays and has been used in portable X-ray devices. wikipedia.orgthermofisher.com

The ability of a material to absorb neutrons is quantified by its neutron absorption cross-section. umich.edu Thulium has a notable thermal neutron absorption cross-section of 118 barns. umich.edu This property makes it a candidate for use as a neutron absorber in nuclear reactors to control the fission process. chemicalbook.com Neutron absorbers are critical for reactor safety and stability. stanfordmaterials.comsamaterials.com Materials like gadolinium oxide are already used for this purpose due to their very high neutron absorption cross-section. stanfordmaterials.com The study of neutron absorption in materials like thulium is important for developing and improving nuclear technologies. eichrom.com Neutron activation analysis, a technique that relies on neutron capture, is used to detect trace elements in various materials. wikipedia.org

Future Directions and Emerging Research Avenues

Exploration of Quantum Phenomena and Exotic States in Thulium Bromide Oxide

The investigation of quantum phenomena in novel materials is a cornerstone of modern condensed matter physics and materials science. Lanthanide-based compounds, due to their strong spin-orbit coupling and significant atomic magnetic moments, are particularly promising for discovering materials with exotic magnetic and electronic properties. digitellinc.com Layered lanthanide oxyhalides are prime candidates for exploring low-dimensional magnetism, which could persist even in monolayer forms. digitellinc.com

Recent theoretical studies using first-principles calculations have begun to map out the potential of single-layer rare-earth oxybromides (REOBr). These studies propose that a two-dimensional (2D) layer of this compound could function as a magnetic semiconductor. acs.orgnih.gov Calculations predict that single-layer TmOBr would have a notable energy gap and significant spin and orbital moments, properties that are foundational to spintronic applications. nih.govresearchgate.net Future experimental research will be crucial to synthesize these 2D structures and validate these theoretical predictions, potentially uncovering novel quantum states and advancing the development of next-generation data storage and quantum computing devices.

Table 1: Theoretically Predicted Properties of Single-Layer Rare-Earth Oxybromides (REOBr)

| Compound | Calculated Energy Gap (eV) | Magnetic State | Reference |

|---|---|---|---|

| TbOBr | 4.265 | Anti-Ferromagnetic | nih.gov |

| DyOBr | 3.549 | Anti-Ferromagnetic | nih.gov |

| HoOBr | 3.350 | Anti-Ferromagnetic | nih.gov |

| ErOBr | 3.089 | Anti-Ferromagnetic | nih.gov |

| TmOBr | 2.512 | Anti-Ferromagnetic | nih.gov |

Integration into Hybrid Material Systems and Heterostructures

The development of hybrid materials and heterostructures, where distinct materials are combined to achieve synergistic or novel functionalities, is a rapidly advancing field. The layered structure of oxyhalides makes them excellent candidates for integration into such systems. digitellinc.comaps.org For instance, research on related compounds like bismuth oxyhalides has shown that forming heterojunctions with other materials, such as rare earth vanadates, can significantly enhance photocatalytic performance by improving the separation of photogenerated charges. researchgate.net

Future research could explore the creation of heterostructures incorporating this compound. By layering TmOBr with other 2D materials like graphene or transition metal dichalcogenides, it may be possible to engineer the electronic band structure and create interfaces with unique properties. rsc.org Such hybrid systems could be designed for applications in photocatalysis, lead-free ferroelectrics, or advanced sensors, leveraging the combined properties of the constituent materials. rsc.orgnih.gov

Nanoscale Engineering and Quantum Dot Synthesis for Tunable Properties

Engineering materials at the nanoscale can dramatically alter their properties, leading to applications not possible with their bulk counterparts. The synthesis of rare-earth element nanoparticles is of significant interest due to their unique quantum, magnetic, and optical properties. researchgate.net While research into this compound nanoparticles is still in its infancy, studies on other lanthanide-based nanocrystals, such as lanthanide oxysulfides, have demonstrated quantum confinement effects, where the optical and electronic properties change with particle size. acs.org

A significant future research avenue will be the development of methods to synthesize this compound quantum dots and other nanostructures. Techniques such as non-hydrolytic sol-gel processes, hydrothermal synthesis, or laser ablation in liquid could be adapted for this purpose. researchgate.netmdpi.com The ability to produce monodisperse TmOBr nanocrystals would allow for the precise tuning of their properties for specific applications, including phosphors for solid-state lighting, biological imaging agents, and catalysts. researchgate.netnih.gov

Table 2: Potential Synthesis Routes for Nanoscale this compound

| Synthesis Method | General Principle | Potential Advantages for TmOBr | Reference |

|---|---|---|---|

| Hydrothermal Synthesis | Crystallization of substances from high-temperature aqueous solutions at high vapor pressures. | Control over particle size and morphology. | dntb.gov.ua |

| Solvent-free Mechanical Grinding | Solid-state reaction induced by mechanical energy. | Environmentally friendly, rapid, and simple. | researchgate.net |

| Laser Ablation in Liquid | Generation of nanoparticles by ablating a solid target in a liquid environment using a pulsed laser. | "Green" synthesis with minimal precursors. | mdpi.com |

| Non-hydrolytic Sol-Gel | Formation of a solid network from molecular precursors in a non-aqueous solvent. | Access to well-defined solid-solution nanocrystals. | researchgate.net |

Sustainable Synthesis Routes and Lifecycle Assessment

The production of rare-earth elements is known to have significant environmental costs, including high energy consumption and the generation of hazardous waste during mining and purification. frontiersin.orgnih.gov As new materials like this compound are considered for technological applications, it is imperative to evaluate their environmental impact from a lifecycle perspective. A Life Cycle Assessment (LCA) provides a holistic evaluation of the environmental effects of a product, from raw material extraction to end-of-life. researchgate.netacs.org

Future work must focus on developing sustainable, or "green," synthesis methods for this compound. This could involve exploring solvent-free techniques, such as mechanical grinding, which has been successfully used for bismuth oxyhalides, or using less hazardous precursors. researchgate.net A comprehensive LCA for any proposed large-scale production of TmOBr would need to be conducted. This assessment would quantify impacts such as greenhouse gas emissions, water consumption, and toxicity, guiding the development of more environmentally benign processes and contributing to a circular economy for rare-earth materials. bts.govstephennorthey.netaemree.com

High-Throughput Screening and Combinatorial Chemistry for Material Discovery

The traditional, one-by-one approach to materials discovery is often slow and laborious. Combinatorial chemistry and high-throughput screening have emerged as powerful tools to accelerate this process, allowing for the rapid synthesis and evaluation of vast libraries of compounds. acs.orgwikipedia.org This methodology has been successfully applied to discover a wide range of inorganic materials, including new phosphors, catalysts, and electronic materials. umd.edusigmaaldrich.com

This approach is highly applicable to the this compound system. By creating combinatorial libraries where the stoichiometry of thulium, bromine, and oxygen is varied, or where other elements are systematically introduced as dopants, researchers can rapidly map composition-structure-property relationships. High-throughput computational screening, using techniques like Density Functional Theory (DFT), can predict stable compositions and promising properties, guiding experimental efforts. researchgate.netresearchgate.net This synergy between computation and high-throughput experimentation can accelerate the optimization of this compound for specific applications, such as phosphors with tailored emission wavelengths or catalysts with enhanced activity. nih.govacs.org

Q & A

What are the optimal synthesis methods for producing high-purity Thulium Bromide Oxide, and how are impurities minimized?

Answer: